206350-79-0

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

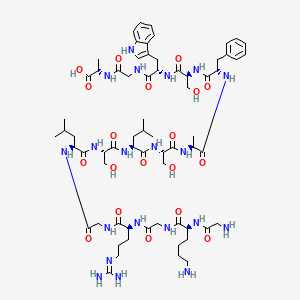

The compound with the Chemical Abstracts Service number 206350-79-0 is known as L-R4W2. It is a vanilloid receptor 1 (VR1, TRPV1) antagonist peptide, which means it blocks the activity of the TRPV1 receptor. This receptor is involved in the sensation of pain and heat. L-R4W2 has shown potential as an analgesic, meaning it can relieve pain .

Wissenschaftliche Forschungsanwendungen

L-R4W2 has several scientific research applications:

Chemistry: Used as a tool to study the TRPV1 receptor and its role in pain sensation.

Biology: Helps in understanding the physiological and pathological roles of TRPV1 in various tissues.

Medicine: Potential therapeutic applications as an analgesic for pain relief.

Industry: Could be used in the development of new pain-relief medications

Wirkmechanismus

Target of Action

The primary target of the compound 206350-79-0, also known as L-R4W2, is the vanilloid receptor 1 (VR1), or the TRPV1 receptor . This receptor is a member of the transient receptor potential (TRP) family of ion channels and plays a crucial role in the perception of pain.

Mode of Action

L-R4W2 acts as an antagonist of the TRPV1 receptor . It binds to the receptor and blocks its activity, thereby inhibiting the flow of calcium ions (Ca2+) into the cells . This action disrupts the signal transduction pathways that would normally lead to the sensation of pain.

Biochemical Pathways

The TRPV1 receptor is involved in various biochemical pathways, particularly those related to pain perception. By blocking the TRPV1 receptor, L-R4W2 can disrupt these pathways and their downstream effects, which include the activation of neurons in the dorsal root ganglion . This disruption can lead to a reduction in pain signals sent to the brain.

Result of Action

The primary result of L-R4W2’s action is its analgesic (pain-relieving) effect . By blocking the TRPV1 receptor, L-R4W2 can inhibit the transmission of pain signals, leading to a reduction in the perception of pain.

Biochemische Analyse

Biochemical Properties

L-R4W2 acts as a vanilloid TRPV1 (VR1) receptor antagonist peptide. It blocks calcium ion currents in dorsal root ganglion neurons, which are crucial for pain sensation. The compound interacts with the TRPV1 receptor, a protein that plays a significant role in the sensation of pain and heat. By blocking this receptor, L-R4W2 can inhibit the transmission of pain signals .

Cellular Effects

L-R4W2 has been shown to have analgesic effects in vivo, indicating its potential use in pain management. The compound influences cell function by blocking calcium ion currents in dorsal root ganglion neurons, which are involved in pain sensation. This inhibition can affect cell signaling pathways related to pain and inflammation .

Molecular Mechanism

At the molecular level, L-R4W2 exerts its effects by binding to the TRPV1 receptor and blocking its activity. This receptor is known to be involved in the detection and regulation of body temperature and pain. By inhibiting the TRPV1 receptor, L-R4W2 prevents the influx of calcium ions into the neurons, thereby reducing pain sensation .

Dosage Effects in Animal Models

The effects of L-R4W2 vary with different dosages in animal models. At lower doses, the compound effectively blocks pain signals without causing significant side effects. At higher doses, L-R4W2 may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

L-R4W2 is involved in metabolic pathways related to pain sensation and inflammation. The compound interacts with enzymes and cofactors that regulate these pathways, affecting metabolic flux and metabolite levels. By inhibiting the TRPV1 receptor, L-R4W2 can modulate the metabolic processes associated with pain and inflammation .

Transport and Distribution

Within cells and tissues, L-R4W2 is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy. The transport and distribution mechanisms of L-R4W2 are crucial for its therapeutic potential .

Subcellular Localization

L-R4W2 is localized in specific subcellular compartments, where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to particular organelles, enhancing its effectiveness in blocking the TRPV1 receptor. The subcellular localization of L-R4W2 is essential for its function as a pain inhibitor .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-R4W2 involves the assembly of its peptide chain through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds.

Industrial Production Methods

Industrial production of L-R4W2 would likely follow similar principles as laboratory-scale synthesis but on a larger scale. This would involve automated peptide synthesizers, which can handle the repetitive cycles of deprotection and coupling required for SPPS. The final product would be purified using high-performance liquid chromatography (HPLC) to ensure high purity .

Analyse Chemischer Reaktionen

Types of Reactions

L-R4W2 can undergo various chemical reactions typical of peptides. These include:

Oxidation: Peptides can be oxidized, particularly at methionine and cysteine residues.

Reduction: Disulfide bonds within peptides can be reduced to free thiols.

Substitution: Amino acid residues within the peptide can be substituted through chemical modification.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various reagents depending on the specific modification desired.

Major Products Formed

The major products formed from these reactions would depend on the specific modifications made to the peptide. For example, oxidation of methionine residues would result in methionine sulfoxide, while reduction of disulfide bonds would yield free thiol groups .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Capsazepine: Another TRPV1 antagonist but with a different chemical structure.

SB-366791: A selective TRPV1 antagonist with a different mechanism of action.

Uniqueness

L-R4W2 is unique due to its peptide nature, which allows for specific interactions with the TRPV1 receptor. Its high potency and specificity make it a valuable tool for research and potential therapeutic applications .

Eigenschaften

CAS-Nummer |

206350-79-0 |

|---|---|

Molekularformel |

C46H71N21O6 |

Molekulargewicht |

1014.2 |

InChI |

InChI=1S/C46H71N21O6/c47-29(11-5-17-57-43(49)50)38(69)63-32(14-6-18-58-44(51)52)39(70)64-33(15-7-19-59-45(53)54)40(71)65-34(16-8-20-60-46(55)56)41(72)67-36(22-26-24-62-31-13-4-2-10-28(26)31)42(73)66-35(37(48)68)21-25-23-61-30-12-3-1-9-27(25)30/h1-4,9-10,12-13,23-24,29,32-36,61-62H,5-8,11,14-22,47H2,(H2,48,68)(H,63,69)(H,64,70)(H,65,71)(H,66,73)(H,67,72)(H4,49,50,57)(H4,51,52,58)(H4,53,54,59)(H4,55,56,60)/t29-,32-,33-,34-,35-,36-/m0/s1 |

InChI-Schlüssel |

MGQHBRDQUJRCLN-UJARKJSPSA-N |

Isomerische SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |

Aussehen |

White lyophilised solid |

Siedepunkt |

N/A |

melting_point |

N/A |

Reinheit |

>98 % |

Sequenz |

RRRRWW-NH2 |

Löslichkeit |

Soluble in water |

Lagerung |

-20°C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(1R,7S,10S,13S,16R,19S,22S,25S,28S,31S,34S,37S,40S,43R,46S,49S,52S,55S,58R,65S,68S,71R,78S,81R)-28,40,55-tris(4-aminobutyl)-71-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-49-(2-amino-2-oxoethyl)-25-(3-amino-3-oxopropyl)-34-(3-carbamimidamidopropyl)-68-(2-carboxyethyl)-10,46,52,65-tetrakis(carboxymethyl)-22-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-13-(1H-imidazol-4-ylmethyl)-31,37-dimethyl-2,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,64,67,70,76,79-tricosaoxo-78-propan-2-yl-60,61,73,74,83,84-hexathia-3,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,63,66,69,77,80-tricosazatetracyclo[41.19.13.1016,58.03,7]pentaoctacontane-81-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B612383.png)

![(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B612391.png)

![[Ala107]-MBP (104-118)](/img/structure/B612396.png)